molecular formula C17H14O5 B14356844 [2-(1,2-Dihydroxyethyl)-1-benzofuran-3-yl](4-hydroxyphenyl)methanone CAS No. 90908-63-7

[2-(1,2-Dihydroxyethyl)-1-benzofuran-3-yl](4-hydroxyphenyl)methanone

Cat. No.: B14356844
CAS No.: 90908-63-7
M. Wt: 298.29 g/mol
InChI Key: QDLVAJQHNYJXIE-UHFFFAOYSA-N
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Description

2-(1,2-Dihydroxyethyl)-1-benzofuran-3-ylmethanone is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydroxyethyl)-1-benzofuran-3-ylmethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in the presence of (diacetoxyiodo)benzene.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzofuran derivatives.

Scientific Research Applications

2-(1,2-Dihydroxyethyl)-1-benzofuran-3-ylmethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydroxyethyl)-1-benzofuran-3-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Arylbenzofurans: These compounds share a similar benzofuran core but differ in the substituents attached to the aromatic ring.

    3-Hydroxybenzofurans: These compounds have a hydroxyl group at the 3-position of the benzofuran ring.

Uniqueness

What sets 2-(1,2-Dihydroxyethyl)-1-benzofuran-3-ylmethanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90908-63-7

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

[2-(1,2-dihydroxyethyl)-1-benzofuran-3-yl]-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C17H14O5/c18-9-13(20)17-15(12-3-1-2-4-14(12)22-17)16(21)10-5-7-11(19)8-6-10/h1-8,13,18-20H,9H2

InChI Key

QDLVAJQHNYJXIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(CO)O)C(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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